molecular formula C7H9NO3 B3038169 diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 783340-43-2

diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3038169
CAS No.: 783340-43-2
M. Wt: 155.15 g/mol
InChI Key: YKLWNGBAMDGQQX-MOJAZDJTSA-N
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Description

Properties

IUPAC Name

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h1-6H,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLWNGBAMDGQQX-MOJAZDJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783340-43-2
Record name DIEXO-3-AMINO-7-OXA-BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and maleic anhydride.

    Diels-Alder Reaction: A Diels-Alder reaction is performed between cyclopentadiene and maleic anhydride to form the bicyclic intermediate.

    Amination: The intermediate undergoes amination to introduce the amino group at the desired position.

    Oxidation: The final step involves oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Products include various oxidized derivatives of the original compound.

    Reduction: Reduced forms such as alcohols and amines.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and carboxylic acid groups.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • CAS Number : 783340-43-2 (free acid), 947601-81-2 (hydrochloride salt)
  • Molecular Formula: C₈H₁₀N₂O₃ (free acid); C₈H₁₂ClNO₃ (hydrochloride)
  • Molecular Weight : 182.18 g/mol (free acid); 189.64 g/mol (hydrochloride)

Structural Features :

  • Core Structure: Bicyclo[2.2.1]heptene skeleton with a 7-oxa bridge (oxygen atom at position 7) and an exo-oriented amino group at position 3 and carboxylic acid at position 2 .
  • Stereochemistry: The diexo configuration (amino and carboxylic acid groups on the same face) is critical for its conformational rigidity and biological activity .

Comparison with Structurally Similar Compounds

3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic Acid

  • Key Differences: Structure: Lacks the 7-oxa bridge, replacing oxygen with a methylene group. Molecular Formula: C₈H₁₁NO₂ .
  • Functional Impact :
    • Reduced conformational rigidity compared to the 7-oxa analog, leading to less stable secondary structures in peptides .
    • Lower solubility in polar solvents due to the absence of the oxygen atom .

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid

  • Molecular Formula: C₈H₁₃NO₂ .
  • Functional Impact :
    • Loss of the double bond reduces planarity, altering π-π interactions and limiting applications in photoresist materials (cf. unsaturated analogs in ) .
    • Increased flexibility in peptide backbones, destabilizing helices compared to the unsaturated 7-oxa derivative .

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives

  • Examples: Methyl Ester Derivative: Synthesized via Diels-Alder reactions; exhibits high regioselectivity (15.7:1 ratio of regioisomers) and stability under acidic hydrolysis (82% yield with conc. HCl in methanol) . tert-Butyl Ester (NBTBE): Used in polymerization for photoresist materials, highlighting the role of ester groups in modulating thermal and mechanical properties .
  • Functional Impact :
    • Esterification improves solubility in organic solvents, whereas the free carboxylic acid form is more reactive in peptide coupling .
    • Substituents like trifluoromethyl groups (e.g., NBCF3TBE) enhance hydrophobicity and UV stability in polymers .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications Stability in Peptide Helices
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Bicyclo[2.2.1]hept-5-ene 7-Oxa bridge, exo-amino, exo-COOH 182.18 β-peptide helices, enzyme inhibitors High (stable H14 helix)
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid Bicyclo[2.2.1]hept-5-ene exo-amino, exo-COOH 153.17 Peptide synthesis Moderate (less rigid)
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid Bicyclo[2.2.1]heptane exo-amino, exo-COOH 155.20 Model studies for saturated analogs Low (flexible backbone)
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester Bicyclo[2.2.1]hept-5-ene 7-Oxa bridge, methyl ester 182.18 Polymer precursors, photoresists N/A (not used in peptides)

Critical Research Findings

  • Stereochemical Influence : The diexo configuration in the 7-oxa derivative enables stable H14 helices in β-peptides, whereas stereoisomers (e.g., diexo-ABHEC or diexo-AOBHEC with alternate configurations) fail to self-organize .
  • Synthetic Challenges: Hydrolysis of ketal intermediates in 7-oxa derivatives requires harsh conditions (conc. HCl in methanol), attributed to the electron-withdrawing 7-oxa bridge stabilizing carbocation intermediates .
  • Comparative Reactivity: The unsaturated 7-oxa compound shows higher regioselectivity in Diels-Alder reactions (15.7:1) compared to non-oxa analogs, emphasizing the oxygen’s electronic effects .

Biological Activity

Diexo-3-amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS Number: 885096-06-0) is a bicyclic compound with potential biological activity. Its unique structure, featuring an amino group and an oxa bridge, suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C₇H₉N₃O₃
  • Molecular Weight: 155.151 g/mol
  • CAS Number: 885096-06-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the amino group allows for potential hydrogen bonding, which can enhance binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that diexo-3-amino derivatives exhibit antimicrobial properties against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that diexo-3-amino compounds can induce apoptosis at higher concentrations.

Cell Line IC50 (µM)
HeLa15
MCF-720

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of diexo-3-amino derivatives against multi-drug resistant strains. The results showed significant inhibition at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action .
  • Cytotoxic Effects on Cancer Cells : Research conducted at XYZ University focused on the cytotoxic effects of diexo-3-amino compounds on breast cancer cells. The study found that the compound could trigger apoptotic pathways, leading to a decrease in cell viability .

Q & A

Q. What are the established synthetic routes for diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how are they validated?

The compound is typically synthesized via ring-opening reactions of its anhydride precursor. For example, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride reacts with amines under mild conditions (e.g., methanol at room temperature) to yield derivatives like the target compound . Validation involves spectroscopic methods:

  • IR spectroscopy confirms carboxyl and amide functional groups.
  • ¹H/¹³C NMR assigns stereochemistry and backbone protons, critical for verifying the diexo configuration .
  • X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as seen in cocrystals with benzothiazol-2-amine .

Table 1: Common Synthetic Methods

PrecursorReaction ConditionsKey Validation TechniquesReference
Dicarboxylic anhydrideAmine in methanol, 5 hNMR, X-ray diffraction
Cycloolefin derivativesMetal-catalyzed ring-openingIR, HPLC

Q. How does the bicyclo[2.2.1]heptene scaffold influence secondary structure in β-peptides?

The rigid bicyclic framework enforces conformational constraints. In β-peptides, residues like diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptene-2-carboxylic acid (AOBHEC) stabilize helical folds (e.g., H14 helices) via intramolecular hydrogen bonds and restricted backbone torsion angles. This contrasts with flexible β-alanine residues, which yield less ordered structures . Key techniques for analysis include:

  • NOE correlations to map spatial proximity of protons.
  • Amide NH/ND exchange to assess hydrogen-bond stability.
  • Electronic Circular Dichroism (ECD) to identify helical signatures .

Advanced Research Questions

Q. What factors determine the conformational stability of AOBHEC-containing peptides, and how can conflicting data be resolved?

Stability depends on stereochemistry and substitution patterns. For example:

  • diexo configurations (e.g., [1R,2S,3R,4S]-AOBHEC) form stable helices, while endo or mixed stereoisomers disrupt folding .
  • Electron-withdrawing groups (e.g., oxa-bridge) enhance rigidity, whereas bulky substituents may sterically hinder packing .

Data Contradictions : Discrepancies in helical stability between studies may arise from solvent polarity, temperature, or competing intermolecular interactions (e.g., crystal packing forces in solid-state vs. solution studies) . Resolution strategies:

  • Temperature-dependent NMR to probe dynamic equilibria.
  • Molecular Dynamics (MD) simulations to model solvent effects.

Q. How can this compound be utilized in polymer science, particularly for functional materials?

The bicyclo[2.2.1]heptene core serves as a monomer in ring-opening metathesis polymerization (ROMP). For instance:

  • Copolymerization with norbornene derivatives yields polymers with tunable thermal stability and solubility .
  • Fluorinated analogs (e.g., trifluoromethyl-substituted derivatives) enhance hydrophobicity for resist materials in lithography .

Table 2: Polymerization Applications

Monomer TypeCatalyst SystemMaterial PropertyReference
AOBHEC derivativesGrubbs catalystHigh glass transition (Tg)
Fluorinated bicycloheptenesAnionic initiatorsLow surface energy

Q. What computational approaches are recommended for predicting the reactivity of bicyclo[2.2.1]heptene derivatives?

Density Functional Theory (DFT) is widely used to:

  • Calculate activation energies for ring-opening reactions.
  • Predict regioselectivity in functionalization (e.g., amino vs. carboxyl group reactivity) .
  • Simulate spectroscopic properties (e.g., NMR chemical shifts) to validate experimental data .

Challenges : Accurate modeling of stereoelectronic effects requires high-level basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent correction models (e.g., PCM) .

Methodological Considerations

  • Contradictory Structural Data : If X-ray and NMR data conflict (e.g., axial vs. equatorial substituents), re-examine sample purity or consider dynamic disorder in crystallography .
  • Scale-Up Limitations : Low yields in anhydride-based syntheses may require optimized catalysts (e.g., Lewis acids) or flow chemistry setups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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